molecular formula C14H15BrN4O2 B2400031 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromo-5-methoxyphenyl)methanone CAS No. 1795470-76-6

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromo-5-methoxyphenyl)methanone

Cat. No.: B2400031
CAS No.: 1795470-76-6
M. Wt: 351.204
InChI Key: LDJRKTLZDSGJIY-UHFFFAOYSA-N
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Description

The compound “(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromo-5-methoxyphenyl)methanone” is a synthetic organic molecule that features a triazole ring, a pyrrolidine ring, and a bromo-methoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Biochemical Analysis

Biochemical Properties

Compounds containing a triazole ring are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Cellular Effects

Similar compounds have been shown to have significant effects on cell function . For example, some compounds with a triazole ring have shown potent anticancer activity against human lung carcinoma (A549) and human breast cancer (MCF-7) cell lines .

Molecular Mechanism

It is known that triazole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to exhibit excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C .

Dosage Effects in Animal Models

The effects of different dosages of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromo-5-methoxyphenyl)methanone in animal models have not been studied. Similar compounds have shown significant α-glucosidase inhibition activity with IC50 values ranging from 20.12 ± 0.19 µM to 24.92 ± 0.98 µM .

Metabolic Pathways

Similar compounds have been shown to inhibit enzymes such as alpha-amylase and alpha-glucosidase .

Transport and Distribution

Similar compounds have been used as ligands in Pd-catalysed Sonogashira coupling reactions .

Subcellular Localization

Similar compounds have been used in the synthesis of substituted furazans .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromo-5-methoxyphenyl)methanone” typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Pyrrolidine Ring: This step may involve nucleophilic substitution or other coupling reactions.

    Introduction of the Bromo-Methoxyphenyl Group: This can be done via electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the triazole ring.

    Reduction: Reduction reactions could target the carbonyl group or the triazole ring.

    Substitution: The bromo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with triazole and pyrrolidine rings are often studied for their potential as enzyme inhibitors or receptor ligands.

Medicine

Medicinally, such compounds may be investigated for their potential as anti-cancer, anti-inflammatory, or antimicrobial agents.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Comparison with Similar Compounds

Similar Compounds

  • (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-chloro-5-methoxyphenyl)methanone
  • (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromo-5-ethoxyphenyl)methanone

Uniqueness

The uniqueness of “(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromo-5-methoxyphenyl)methanone” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O2/c1-21-11-2-3-13(15)12(8-11)14(20)18-6-4-10(9-18)19-7-5-16-17-19/h2-3,5,7-8,10H,4,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJRKTLZDSGJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)N3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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